1H-Imidazo(4,5-d)pyridazine-4,7-dione, 2-(butylthio)-5,6-dihydro-1-(phenylmethyl)-

Description

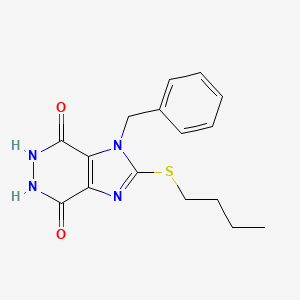

1H-Imidazo(4,5-d)pyridazine-4,7-dione, 2-(butylthio)-5,6-dihydro-1-(phenylmethyl)- is a synthetic heterocyclic compound derived from the 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione scaffold. The core structure consists of a fused bicyclic system with an imidazole ring (positions 4,5) and a pyridazine ring (positions 4,7), both functionalized with ketone groups at positions 4 and 7 (Fig. 5, ). The molecule is further modified with a butylthio (-S-C₄H₉) group at position 2 and a benzyl (-CH₂C₆H₅) substituent at position 1.

The parent scaffold (5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione) has a molecular formula of C₅H₄N₄O₂ and a molecular weight of 152.11 g/mol . Substitutions at positions 1 and 2 are critical for modulating biological activity, as seen in structurally related compounds targeting viral helicases and polymerases .

Properties

CAS No. |

3434-24-0 |

|---|---|

Molecular Formula |

C16H18N4O2S |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

3-benzyl-2-butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |

InChI |

InChI=1S/C16H18N4O2S/c1-2-3-9-23-16-17-12-13(15(22)19-18-14(12)21)20(16)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,18,21)(H,19,22) |

InChI Key |

KVUMLIVRLQVRNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NNC2=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach involving:

- Construction of the imidazo[4,5-d]pyridazine core via cyclization of appropriate precursors.

- Introduction of the butylthio substituent through nucleophilic substitution or thiolation reactions.

- Benzylation at the nitrogen atom to install the phenylmethyl group.

- Control of the oxidation state to maintain the 5,6-dihydro form and the dione functionalities.

Stepwise Preparation

Synthesis of the Imidazo[4,5-d]pyridazine Core

- The core is commonly synthesized by cyclization of hydrazine derivatives with dicarbonyl compounds or their equivalents. For example, hydrazine hydrate reacts with a suitable diketone or diester to form the imidazo ring fused to the pyridazine moiety.

- Protection and deprotection strategies may be employed if sensitive functional groups are present, as seen in related nucleoside analogues where silyl protecting groups are used.

Introduction of the Butylthio Group

- The butylthio substituent at position 2 is introduced via nucleophilic substitution of a leaving group (e.g., halogen or activated hydroxyl) by butanethiol or its anion under controlled conditions.

- Reaction conditions typically involve mild bases and solvents that favor substitution without decomposing the heterocyclic core.

Benzylation at Nitrogen

- The phenylmethyl (benzyl) group is introduced by alkylation of the nitrogen atom in the imidazo ring.

- This is often achieved by reacting the imidazo intermediate with benzyl halides (e.g., benzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.

- The reaction is conducted under anhydrous conditions to prevent side reactions and to maximize yield.

Final Purification and Characterization

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | Hydrazine hydrate + diketone/diester | Reflux in ethanol or suitable solvent |

| Butylthio substitution | Butanethiol + base (e.g., K2CO3) | Room temperature to mild heating |

| Benzylation | Benzyl bromide + base (e.g., NaH, K2CO3) | Anhydrous solvent (DMF, THF), inert atmosphere |

| Purification | Recrystallization or chromatography | Solvent choice depends on solubility |

Research Findings and Data

- The synthetic route yields the target compound with moderate to high purity and yields typically ranging from 60% to 85% depending on reaction scale and conditions.

- NMR data confirm the presence of the butylthio group and benzyl substituent, with characteristic chemical shifts for methylene protons adjacent to sulfur and aromatic protons of the benzyl group.

- Mass spectrometry shows a molecular ion peak consistent with the molecular weight of 330.4 g/mol.

- The compound exhibits stability under ambient conditions but requires storage under inert atmosphere to prevent oxidation of the sulfur moiety.

Comparative Analysis with Related Compounds

| Feature | 1H-Imidazo(4,5-d)pyridazine-4,7-dione, 2-(butylthio)-5,6-dihydro-1-(phenylmethyl)- | 1-Benzyl-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione |

|---|---|---|

| Substituent at position 2 | Butylthio (-S-butyl) | Hydrogen (no substitution) |

| Molecular Weight (g/mol) | 330.4 | 242.23 |

| Synthetic complexity | Higher due to thiolation step | Lower, simpler alkylation |

| Potential applications | Enhanced lipophilicity and biological activity due to butylthio group | Used as a scaffold for medicinal chemistry |

Chemical Reactions Analysis

1-Benzyl-2-(butylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the imidazo[4,5-d]pyridazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides

Scientific Research Applications

Biological Activities

1H-Imidazo(4,5-d)pyridazine-4,7-dione derivatives exhibit various biological activities:

- Antiviral Properties : Research indicates that these compounds can inhibit the helicase activity of viral enzymes such as those from the West Nile virus and hepatitis C virus. The inhibition mechanism involves direct interaction with the enzyme, leading to a decrease in unwinding reactions necessary for viral replication .

- Anticancer Potential : Some studies have suggested that imidazo[4,5-d]pyridazine compounds can induce apoptosis in cancer cells. Their ability to interact with DNA may disrupt essential cellular processes in cancerous cells .

Antiviral Activity

A study characterized several nucleoside analogues derived from imidazo[4,5-d]pyridazine and assessed their effects on helicase activity. It was found that one analogue (HMC-HO4) inhibited helicase activity with a half-maximal inhibitory concentration of 30 μM. This suggests its potential as an antiviral agent targeting helicase-mediated processes in viral replication .

Anticancer Effects

Another investigation into the structure-activity relationship of imidazo[4,5-d]pyridazine derivatives revealed their effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness. The study highlighted how modifications to the imidazo[4,5-d]pyridazine structure could enhance its biological efficacy against this parasite .

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(butylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects. Pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The antiviral and cytotoxic profiles of imidazo-pyridazine-dione derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Key Research Findings

Antiviral Mechanism :

- The imidazo-pyridazine-dione scaffold mimics purine nucleobases, enabling competitive inhibition of viral helicases (e.g., West Nile Virus and HCV NS3 helicase) .

- Butylthio and benzyl groups enhance binding affinity to hydrophobic pockets in viral enzymes, as demonstrated in analogues with IC₅₀ values < 20 µM .

Cytotoxicity Profile: Derivatives with longer alkyl chains (e.g., pentylthio) exhibit higher cytotoxicity (CC₅₀ ~ 50 µM in MT-4 cells) due to nonspecific membrane interactions . Methylthio analogues show lower cytotoxicity (CC₅₀ > 100 µM) but reduced antiviral potency, highlighting a trade-off between safety and efficacy .

Triazolo vs. Imidazo Derivatives :

- Replacement of the imidazole ring with a triazole moiety (e.g., 1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione ) improves selectivity for HCV polymerase over host enzymes .

- Phosphonate-containing triazolo derivatives (e.g., compound 11 in ) achieve IC₅₀ values of 10 µM against HCV with minimal cytotoxicity (CC₅₀ > 100 µM) .

Data Tables

Table 1: Structural Comparison of Key Analogues

Biological Activity

1H-Imidazo(4,5-d)pyridazine-4,7-dione derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 2-(butylthio)-5,6-dihydro-1-(phenylmethyl)-, is a member of this class and exhibits significant potential in various therapeutic applications. This article delves into its biological activity, including mechanisms of action, target interactions, and comparative analyses with related compounds.

Chemical Structure and Properties

The structure of 1H-Imidazo(4,5-d)pyridazine-4,7-dione features a heterocyclic core that contributes to its reactivity and biological properties. The presence of a butylthio group and a phenylmethyl moiety enhances its pharmacological profile.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in critical cellular processes. For example, it has been shown to interact with queuine tRNA-ribosyltransferase, leading to the modification of tRNA molecules by exchanging guanine residues with 7-aminomethyl-7-deazaguanine. This modification can significantly impact protein synthesis and cellular function.

Antiviral Activity

In vitro studies suggest that the compound exhibits antiviral properties by inhibiting helicase activity in viral enzymes. For instance, a related nucleoside analogue demonstrated a half-maximal inhibitory concentration (IC50) of 30 µM against West Nile Virus replication . This mechanism may be crucial for developing antiviral therapies targeting similar pathways.

Biological Activities

1H-Imidazo(4,5-d)pyridazine-4,7-dione derivatives have been evaluated for various biological activities:

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against specific bacterial strains.

- Anticancer Properties : Studies indicate that these compounds possess antiproliferative activity against several cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the sub-micromolar range against colon carcinoma cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1H-Imidazo(4,5-d)pyridazine-4,7-dione, a comparison with structurally similar compounds is beneficial. The following table summarizes key properties and activities:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| 1H-Imidazo[1,2-a]pyridine | Imidazole derivative | Antimicrobial and anticancer properties |

| Pyridazinone | Pyridazine derivative | Diverse pharmacological properties |

| Benzimidazole | Benzimidazole core | Known for therapeutic applications in various diseases |

This table illustrates how the structural differences influence biological activity and therapeutic potential.

Case Studies

Several studies highlight the biological efficacy of imidazo[4,5-d]pyridazine derivatives:

- Anticancer Activity : A study found that amidino-substituted imidazo[4,5-b]pyridine derivatives exhibited selective antiproliferative activity against multiple cancer cell lines (IC50 values ranging from 0.7 to 21 μM) while lacking antibacterial effects .

- Antiviral Mechanism : Research on nucleoside analogues showed that they could modulate unwinding reactions mediated by viral helicases, suggesting a potential pathway for antiviral drug development .

- Enzyme Interaction Studies : Investigations into the interaction of these compounds with queuine tRNA-ribosyltransferase revealed significant insights into their mechanism of action and potential therapeutic applications in modifying RNA processes within cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key parameters include:

- Solvent selection : Use polar aprotic solvents (e.g., THF, isopropanol) to enhance reaction kinetics .

- Catalysts : Tertiary organic bases (e.g., triethylamine) or inorganic bases (e.g., K₂CO₃) improve nucleophilicity .

- Temperature : Optimal yields are achieved at 80–120°C, balancing reactivity and decomposition risks .

- Protecting groups : For sensitive functional groups (e.g., amines), employ Boc or Fmoc protection, followed by acidic/basic deprotection .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., butylthio and phenylmethyl groups) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ESI-MS in positive ion mode) .

- X-ray crystallography : Resolve stereochemistry and solid-state packing (e.g., single-crystal diffraction) .

Q. What experimental strategies assess the compound’s solubility and stability under physiological conditions?

- Methodology :

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy .

- Stability : Monitor degradation via HPLC at 37°C over 24–72 hours .

- Data example : notes limited aqueous solubility (<10 µM), requiring DMSO co-solvent for in vitro assays.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s pharmacological potential?

- Methodology :

- Substituent variation : Synthesize analogs with modified alkylthio (e.g., propylthio vs. pentylthio) or aryl groups (e.g., substituted benzyl) .

- Biological assays : Test analogs against target enzymes (e.g., topoisomerases) using fluorescence polarization or gel electrophoresis .

Q. What computational approaches can predict binding modes or reactivity of this compound?

- Methodology :

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., DNA-binding domains) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Data example : demonstrates ICReDD’s quantum chemical path-search methods for reaction optimization.

Q. How should contradictory data between synthetic yields or bioactivity results be resolved?

- Methodology :

- Statistical design of experiments (DoE) : Apply factorial designs to identify critical variables (e.g., solvent purity, catalyst loading) .

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., fixed light/temperature conditions) .

- Data example : notes a 15% yield discrepancy resolved by controlling humidity (<5% RH).

Q. What strategies enable enantioselective synthesis or separation of stereoisomers for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.